molecular formula C24H28ClN2O7PS B1663584 KN-92 phosphate CAS No. 1135280-28-2

KN-92 phosphate

Cat. No.: B1663584
CAS No.: 1135280-28-2
M. Wt: 555.0 g/mol
InChI Key: XRQHWVVDNMJDEQ-IPZCTEOASA-N
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Description

KN-92 phosphate is a chemical compound known as an inactive derivative of KN-93. KN-93 is a selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII), which competitively blocks calcium/calmodulin binding to the kinase. This compound, however, does not possess CaMKII inhibitory activity and is often used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KN-92 phosphate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups and finally, the phosphorylation step. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: KN-92 phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can lead to the formation of its dephosphorylated analog .

Scientific Research Applications

KN-92 phosphate is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its role as an inactive control compound, which allows researchers to specifically study the effects of CaMKII inhibition by KN-93 without the confounding effects of CaMKII activity. This makes it an invaluable tool in research focused on understanding the molecular mechanisms and therapeutic potential of CaMKII inhibitors .

Biological Activity

KN-92 phosphate is recognized as an inactive analog of KN-93, a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 plays a significant role in various biological processes by inhibiting CaMKII, KN-92 serves primarily as a control compound in research settings to elucidate the specific actions of KN-93 without the confounding effects on CaMKII.

Chemical Structure:
this compound has the chemical formula C24H28ClN2O3SH3PO4C_{24}H_{28}ClN_2O_3S\cdot H_3PO_4 and is characterized by its ability to block several potassium channels, including Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels .

Mechanism of Action:
KN-92 does not inhibit CaMKII directly but is utilized to distinguish between CaMKII-dependent and independent effects in experimental setups. It has been shown to block L-type calcium currents (ICa,L) in a dose-dependent manner, which is critical for understanding its role in cardiac physiology .

Inhibition of Calcium Channels

Research indicates that KN-92 can significantly reduce the currents through L-type calcium channels (CaV1.2 and CaV1.3) without affecting N-type calcium channels (CaV2.2). This effect is independent of its interaction with CaMKII, suggesting that KN-92 may have distinct pharmacological properties compared to KN-93 .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of KN-92 in various contexts:

  • Cardiac Arrhythmias:
    • In experiments involving left ventricular hypertrophy (LVH), the administration of KN-92 resulted in a notable increase in early after-depolarizations (EADs) compared to controls, indicating its potential role in modulating cardiac electrical activity .
    • At concentrations of 0.5 μmol/L, both KN-92 and KN-93 reduced peak ICa,L by approximately 10%, while at 1 μmol/L, reductions were observed at 13% for KN-92 .
  • Calcium Signaling:
    • Studies demonstrated that while KN-93 effectively inhibited CaMKII activation through its binding to calmodulin (CaM), KN-92 did not exhibit this inhibitory effect, highlighting its utility as a control compound .

Comparative Table of Biological Effects

CompoundMechanismEffect on ICa,LEAD IncidenceRole in Research
KN-93 Inhibits CaMKIIReduces by 10% (0.5 μmol/L)Low incidenceActive inhibitor in cardiac studies
KN-92 Potassium channel blockerReduces by 10% (0.5 μmol/L)High incidence under certain conditionsControl compound for distinguishing effects

Properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQHWVVDNMJDEQ-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585194
Record name Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135280-28-2
Record name Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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